molecular formula C19H18N2OS2 B2503987 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 898459-13-7

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2503987
CAS No.: 898459-13-7
M. Wt: 354.49
InChI Key: YCLVNWJSCABGMX-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a combination of indole, thiophene, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with an indole derivative, such as indoline, which is reacted with a suitable halogenated ethyl thiophene compound under basic conditions to form the intermediate N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amine.

    Amidation Reaction: The intermediate amine is then reacted with thiophene-2-carboxylic acid or its activated ester (such as an acid chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated thiophene products.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound may exhibit biological activity due to the presence of the indole and thiophene moieties, which are known to interact with various biological targets. It could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In materials science, the compound’s structural properties might be leveraged in the design of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole ring could engage in π-π stacking interactions, while the thiophene ring might participate in electron-donating or -withdrawing interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(indolin-1-yl)ethyl)thiophene-2-carboxamide: Lacks the additional thiophene ring, potentially altering its reactivity and biological activity.

    N-(2-(indolin-1-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide: Substitutes the thiophene ring with a furan ring, which could affect its electronic properties and interactions.

Uniqueness

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is unique due to the combination of indole and thiophene rings, which can confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c22-19(18-8-4-12-24-18)20-13-16(17-7-3-11-23-17)21-10-9-14-5-1-2-6-15(14)21/h1-8,11-12,16H,9-10,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLVNWJSCABGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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